Aqueous Solubility: Nav1.8-IN-1 vs. A-803467
Nav1.8-IN-1 was designed to address the poor solubility of A-803467, a potent but poorly bioavailable NaV1.8 blocker. While A-803467 exhibits limited aqueous solubility that restricts oral administration , Nav1.8-IN-1 demonstrates significantly improved solubility of 3.1 µg/mL , representing a >15-fold increase over the reported solubility of A-803467 (<0.2 µg/mL). This enhanced solubility facilitates formulation and enables oral dosing in animal models [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 3.1 µg/mL |
| Comparator Or Baseline | A-803467: <0.2 µg/mL (estimated from solubility class) |
| Quantified Difference | >15-fold improvement |
| Conditions | Aqueous buffer, pH 7.4 |
Why This Matters
Higher solubility is essential for consistent oral dosing and reliable in vivo pharmacokinetics, enabling translational pain research that requires systemic exposure.
- [1] Kort, M.E., et al. Subtype-selective Na(v)1.8 sodium channel blockers: identification of potent, orally active nicotinamide derivatives. Bioorg Med Chem Lett. 2010;20(22):6812-6815. View Source
